(R)-(-)-1-(4-Fluorophenoxy)-2-propanol physical properties
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol physical properties
An In-depth Technical Guide to the Physical Properties of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, a chiral molecule of significant interest in pharmaceutical synthesis. While literature provides some physical data, other key parameters must be determined experimentally. This document outlines the known properties and provides detailed, field-proven methodologies for the empirical determination of its melting point, boiling point, density, solubility profile, and specific optical rotation. The underlying principles of these experimental choices are discussed to ensure robust and reproducible data generation, a cornerstone of scientific integrity in drug development and materials science.
Introduction: The Significance of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol is a chiral secondary alcohol. Its structure, featuring a fluorinated aromatic ring and a defined stereocenter, makes it a valuable chiral building block in the synthesis of more complex, biologically active molecules. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.
The designation "(R)" refers to the spatial arrangement of the substituents around the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)" notation, or levorotatory, indicates that a pure sample of this enantiomer rotates the plane of plane-polarized light in a counter-clockwise direction. This optical activity is a fundamental physical property that distinguishes it from its enantiomer, (S)-(+)-1-(4-Fluorophenoxy)-2-propanol, and is critical for identity and purity confirmation. Understanding the physical properties of this specific stereoisomer is paramount for its effective use in chemical synthesis, ensuring process control, and meeting regulatory standards for pharmaceutical intermediates.
Core Physical Properties
The accurate characterization of a compound's physical properties is fundamental to its application in research and development. These constants serve as benchmarks for identity, purity, and consistency.
General and Thermal Properties
The following table summarizes the known and predicted properties for (R)-(-)-1-(4-Fluorophenoxy)-2-propanol. It is critical to note that while some data is available from suppliers and databases, other key values like boiling point and density have not been widely reported for this specific isomer and must be determined experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FO₂ | [1] |
| Molecular Weight | 170.18 g/mol | [1] |
| MDL Number | MFCD03093948 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 47-51 °C (literature) | [1] |
| Boiling Point | Not available. Experimental determination required. | |
| Density | Not available. Experimental determination required. |
For context, the related, non-fluorinated compound 1-Phenoxy-2-propanol has a reported boiling point of approximately 243 °C and a density of 1.064 g/cm³[3]. The presence of fluorine will alter these values.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for reaction chemistry, purification, and formulation. A qualitative solubility analysis is the first step. For instance, the related compound 1-(4-Phenoxyphenoxy)-2-propanol is reported to be slightly soluble in chloroform and methanol[2]. A systematic experimental approach is necessary to define the profile for the title compound.
Optical Properties
The most defining physical characteristic of this molecule is its optical activity.
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Designation: Levorotatory (-)
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Specific Rotation [α]D: The specific rotation value is a quantitative measure of this compound's optical activity under standard conditions (a specific wavelength of light, temperature, concentration, and path length). This value has not been found in a broad literature search and must be determined empirically using polarimetry.
Experimental Methodologies for Physical Property Determination
The following protocols are presented as self-validating systems, grounded in established pharmacopoeial and chemical analysis standards. The rationale behind key steps is explained to provide a deeper understanding of the process.
Determination of Melting Point (Capillary Method)
The melting point is a robust indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (e.g., 0.5-1.0 °C), whereas impurities depress and broaden this range[4].
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm[5].
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Heating Ramp:
-
Rapid Heat: Quickly heat the sample to a temperature approximately 10-15 °C below the expected melting point (47 °C)[1].
-
Slow Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion). This range is the melting point[2].
Determination of Boiling Point (Micro-Boiling Point Method)
This method is ideal when only a small amount of the substance is available. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure[6][7].
Experimental Protocol:
-
Setup: Place a few drops (approx. 0.5 mL) of the molten compound into a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down[8].
-
Assembly: Attach the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with mineral oil)[9].
-
Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube[10].
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube[9].
-
Pressure Correction: Always record the atmospheric pressure at the time of the measurement. Boiling points are pressure-dependent and may need to be corrected to standard pressure (760 mmHg) for comparison with literature values.
Measurement of Density (Pycnometry)
Density is the mass per unit volume and is temperature-dependent[11]. A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for this measurement.
Experimental Protocol:
-
Tare Weight: Clean, dry, and weigh the empty pycnometer (m₁).
-
Calibration with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior and weigh the filled pycnometer (m₂). The volume of the pycnometer (V) is (m₂ - m₁) / ρwater, where ρwater is the density of water at the measured temperature.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the molten sample compound at the same temperature, dry the exterior, and weigh it (m₃).
-
Calculation: The density of the sample (ρsample) is calculated as (m₃ - m₁) / V.
Assessment of Solubility
This qualitative test provides a foundational understanding of the compound's solubility characteristics, which is vital for selecting appropriate solvents for reactions and purifications.
Experimental Protocol:
-
Solvent Selection: Prepare a series of test tubes, each containing 3 mL of a different solvent (e.g., water, ethanol, methanol, acetone, toluene, chloroform, hexane).
-
Sample Addition: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each test tube.
-
Mixing: Stopper and shake each tube vigorously for 30-60 seconds. Observe for dissolution.
-
Heating (if necessary): If the compound is not soluble at room temperature, gently warm the mixture in a water bath to observe if solubility increases with temperature.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Determination of Specific Optical Rotation (Polarimetry)
This is the most critical measurement for confirming the enantiomeric identity of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol. A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample.
Experimental Protocol:
-
Solution Preparation: Accurately prepare a solution of the compound in a suitable achiral solvent (e.g., methanol or ethanol) at a known concentration (c), expressed in g/mL. For example, dissolve 250 mg of the compound in a 10 mL volumetric flask.
-
Instrument Calibration: Turn on the polarimeter's light source (typically a sodium D-line, 589 nm) and allow it to warm up. Calibrate the instrument to a zero reading using a blank cell filled only with the solvent.
-
Sample Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.
-
Angle Measurement: Observe the angle of rotation (α). A negative value confirms a levorotatory compound. Repeat the measurement several times and average the results.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c × l) Where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (dm)
-
T = temperature in °C
-
λ = wavelength of light (e.g., "D" for sodium D-line)
-
Data Interpretation and Significance
Chirality and the Principle of Optical Rotation
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand. These mirror-image molecules are called enantiomers. While they share the same physical properties in an achiral environment (melting point, boiling point, etc.), they differ in their interaction with plane-polarized light. The diagram below illustrates how a polarimeter works and distinguishes between enantiomers.
Caption: Workflow for determining optical rotation using a polarimeter.
The specific rotation is a unique and constant physical property for a given enantiomer. Therefore, its experimental determination is the definitive method for confirming both the chemical identity and the enantiomeric purity of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (R)-(-)-1-(4-Fluorophenoxy)-2-propanol should be consulted, general safe handling practices for related aromatic alcohols and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This guide establishes the foundational physical properties of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, a key chiral intermediate. It highlights the known parameters, such as molecular weight and melting point, while transparently identifying data gaps for properties like boiling point and density. Crucially, it provides robust, step-by-step experimental protocols for the determination of all core physical properties, with a particular emphasis on polarimetry to confirm enantiomeric identity via specific rotation. Adherence to these methodologies will ensure the generation of accurate and reliable data, supporting the compound's effective and safe use in advanced chemical and pharmaceutical applications.
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